Benzobarbital, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized through various methods. One traditional method involves the styrene peroxide synthesis, which includes the following steps :
Preparation of phenylethyl malonate: Styrene reacts with dimethyl malonate under the catalysis of hydrochloric acid.
Preparation of phenyl benzo epoxy carboxylate: Phenylethyl malonate reacts with hydrogen peroxide under alkaline conditions, resulting in Baeyer-Villiger oxidation.
Preparation of Benzobarbital: Phenyl benzo epoxy carboxylate reacts with acetylacetone in the presence of hydrochloric acid, leading to the formation of Benzobarbital.
Another method involves the bisamide condensation, where benzoic acid reacts with dimethylpropionamide under specific conditions .
Industrial Production Methods: Industrial production of Benzobarbital typically follows the bisamide condensation method due to its simplicity and high yield. The reaction involves high-purity benzoic acid and dimethylpropionamide, ensuring a mass fraction of more than 98% and 99%, respectively .
Chemical Reactions Analysis
Types of Reactions: Benzobarbital undergoes various chemical reactions, including:
Oxidation: Benzobarbital can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert Benzobarbital into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Benzobarbital has a wide range of scientific research applications, including:
Mechanism of Action
Benzobarbital exerts its effects by acting on the gamma-aminobutyric acid subtype receptors, increasing synaptic inhibition. This elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . Benzobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
Comparison with Similar Compounds
Phenobarbital: A closely related barbiturate with similar anticonvulsant properties and liver enzyme-inducing effects.
Pentobarbital: Another barbiturate used for its sedative and hypnotic properties.
Secobarbital: Known for its use as a short-acting barbiturate with sedative effects.
Uniqueness of Benzobarbital: Benzobarbital is unique due to its specific liver enzyme-inducing properties, which can be exploited in clinical applications. Its ability to induce the liver mono-oxygenase enzyme system makes it a valuable compound for research and therapeutic purposes .
Properties
CAS No. |
113960-29-5 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(5R)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m1/s1 |
InChI Key |
QMOWPJIFTHVQMB-LJQANCHMSA-N |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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